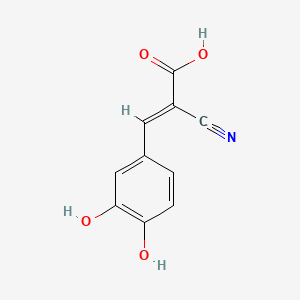

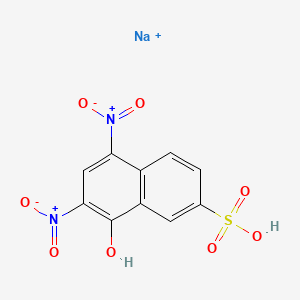

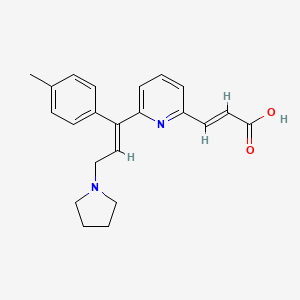

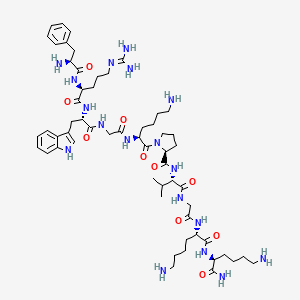

(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid

概要

説明

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate was synthesized from 3,4-dihydroxybenzaldehyde and acetylglycine through the formation of 2-methyl-4-(3,4-acetoxybenzylene)oxazol-5-ones, α-acetylamino-β-(3,4-diacetoxyphenyl)acrylic acid, and β-(3,4-dihydroxyphenyl)pyruvic acid followed by Clemmensen reduction and esterification .科学的研究の応用

Cancer Research

AG 30 has been identified as an effective and selective inhibitor of EGFR tyrosine kinase . It selectively inhibits c-ErbB-induced self-renewal and can suppress the activation of STAT5 in primary erythroblasts . This property is significant in cancer research, particularly in studying signal transduction pathways that promote cell proliferation and survival, which are often upregulated in cancer cells.

Photocatalysis

Silver-based compounds like AG 30 have been explored for their photocatalytic properties. Studies have shown that silver phosphate (Ag3PO4), which shares a similar silver component with AG 30, exhibits strong oxidation abilities under light excitation and is used in organic-polluted wastewater treatment . While AG 30 itself may not be directly used in this application, the research on silver compounds provides insights into potential photocatalytic applications.

Antibacterial Applications

Research on silver-copper oxide bimetallic nanoparticles, which could be related to the silver content in AG 30, has demonstrated enhanced antibacterial activity against various bacterial strains . These findings suggest that AG 30 could potentially be applied in the development of new antibacterial agents or coatings.

Environmental Remediation

AG 30 and its analogs have been studied for environmental applications, particularly in the degradation of environmental pollutants. For instance, Ag nanoparticles and Ag/Au nanocomposites prepared by pulsed laser ablation have shown potential application against 4-nitrophenol for water treatment .

Neuroscience

The compound’s structural similarity to dopamine metabolites suggests potential applications in neuroscience research. For example, 3,4-Dihydroxyphenylacetic acid, a related compound, is a metabolite of dopamine and is involved in the biodegradation of this neurotransmitter . AG 30 could be used to study similar metabolic pathways or the effects of dopamine in the brain.

Nanotechnology

AG 30’s silver component makes it relevant in the field of nanotechnology. Chiral multithiol-protected Ag30 nanoclusters have been synthesized, which exhibit spontaneous resolution and red luminescence, indicating potential applications in creating chiral nanostructures with specific optical properties .

Safety and Hazards

作用機序

Target of Action

Tyrphostin AG30, also known as AG-30, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division. In addition, AG30 has been found to inhibit the Mycobacterium tuberculosis Pup Proteasome System , a unique system in Mtb and related bacterial genera .

Mode of Action

AG30 selectively inhibits self-renewal induction by c-ErbB , a member of the EGFR family . It is also able to inhibit the activation of STAT5 by c-ErbB in primary erythroblasts . In the context of Mtb, AG30 inhibits the depupylation actions of Dop , the Mtb depupylating protease .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by AG30 affects the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, and differentiation . By inhibiting the activation of STAT5, AG30 disrupts the JAK-STAT signaling pathway , which is involved in cell growth, survival, and differentiation . In the case of Mtb, AG30 affects the Pup-Proteasome System , a key player in protein degradation .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso .

Result of Action

The inhibition of EGFR tyrosine kinase and the disruption of the JAK-STAT signaling pathway by AG30 can lead to the suppression of cell proliferation and survival . In the context of Mtb, the inhibition of the Pup-Proteasome System could potentially lead to the accumulation of unwanted proteins, disrupting the normal functioning of the bacteria .

特性

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMWBHLWSMKFSM-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid | |

CAS RN |

122520-79-0 | |

| Record name | AG 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of AG-30/5C in mast cells?

A: AG-30/5C has been identified as a G protein-biased agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) in mast cells. [] This means it preferentially activates G protein signaling pathways over β-arrestin pathways. []

Q2: Does AG-30/5C affect the expression of MRGPRX2 on the cell surface?

A: Unlike compound 48/80, AG-30/5C pretreatment does not affect cell surface MRGPRX2 expression or subsequent mast cell degranulation in response to either compound 48/80 or AG-30/5C. []

Q3: What downstream signaling pathways are involved in AG-30/5C-mediated mast cell activation?

A: AG-30/5C activates mast cells through a pertussis toxin-sensitive G protein pathway, suggesting the involvement of Gi/o proteins. [] This activation leads to the stimulation of phospholipase C, ultimately resulting in the activation of MAPK and NF-κB signaling pathways. []

Q4: What is the effect of AG-30/5C on mast cell function?

A: AG-30/5C induces degranulation and production of lipid mediators (e.g., leukotriene C4, prostaglandin D2, and E2) in human mast cells. [] It also promotes mast cell chemotaxis and the production of various cytokines and chemokines, including GM-CSF, TNF-α, IL-8, MCP-1, MCP-3, MIP-1α, and MIP-1β. []

Q5: What is the significance of AG-30/5C's angiogenic properties?

A: In addition to its effects on mast cells, AG-30/5C exhibits angiogenic properties by promoting the growth and tube formation of vascular endothelial cells. [] This activity suggests potential therapeutic applications for ischemic diseases. []

Q6: How does AG-30/5C promote angiogenesis?

A: AG-30/5C enhances neovascularization and upregulates the expression of angiogenesis-related cytokines and growth factors in human aortic endothelial cells. []

Q7: Does AG-30/5C possess any antimicrobial activity?

A: AG-30/5C displays antimicrobial activity against a range of bacteria, likely due to its α-helical structure with hydrophobic and positively charged amino acids, enabling interaction with bacterial membranes. []

Q8: What is the molecular formula and weight of AG-30/5C?

A8: AG-30/5C, also known as (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid, has the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol.

Q9: Is there any spectroscopic data available for AG-30/5C?

A9: The provided research papers do not include detailed spectroscopic data for AG-30/5C. Further investigation into databases or literature focusing on its structural characterization would be required.

Q10: What are the potential therapeutic applications of AG-30/5C?

A10: AG-30/5C's unique properties as a G protein-biased agonist for MRGPRX2, combined with its angiogenic and antimicrobial activities, make it a promising candidate for further research in various therapeutic areas, including:

- Wound healing: Its ability to activate mast cells, promote angiogenesis, and exhibit antimicrobial activity could be beneficial in wound healing processes. []

- Ischemic diseases: The angiogenic properties of AG-30/5C suggest potential for treating conditions characterized by insufficient blood supply, such as peripheral artery disease. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

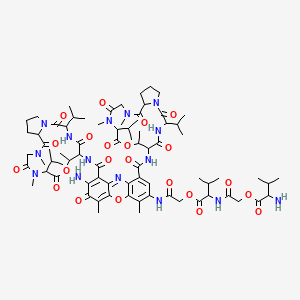

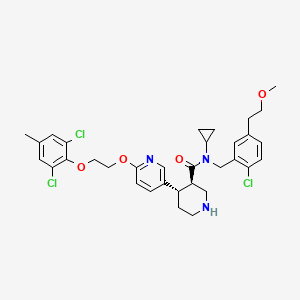

![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)

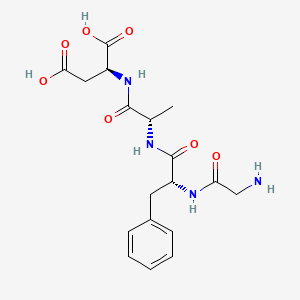

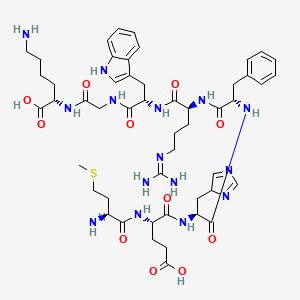

![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)